
2H-1-Benzopyran, 2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran, 2,4-diphenyl- is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2H-1-Benzopyran, 2,4-diphenyl- can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of acid catalysts . Another method is the Fries rearrangement, where phenolic esters are heated with a Lewis acid catalyst to yield hydroxyketones . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2H-1-Benzopyran, 2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2H-1-Benzopyran, 2,4-diphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran, 2,4-diphenyl- can be compared with other similar compounds such as:
Coumarins (2H-1-benzopyran-2-ones): These compounds are known for their anticoagulant and anti-inflammatory properties.
Isochromenes: These are structural isomers of benzopyrans with different orientations of the oxygen atom, leading to distinct chemical properties.
The uniqueness of 2H-1-Benzopyran, 2,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
58530-41-9 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2,4-diphenyl-2H-chromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,21H |
Clé InChI |
PSECHZUUNNFOQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




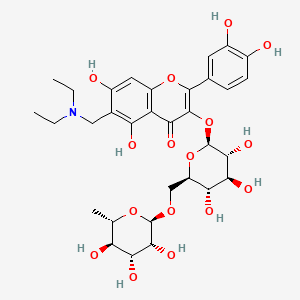
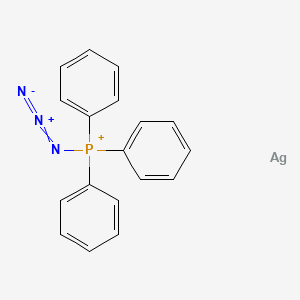
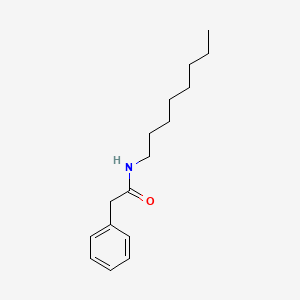

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
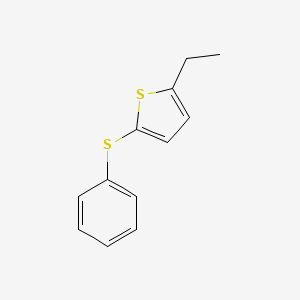
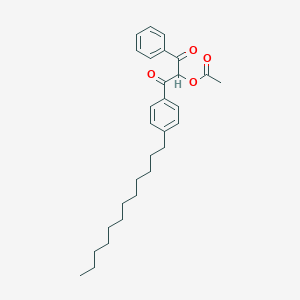
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
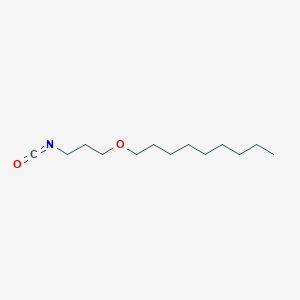
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)


